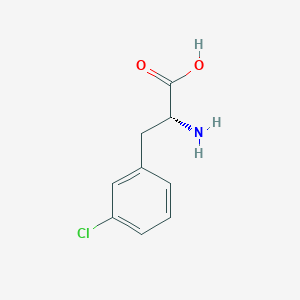
3-Chloro-D-phenylalanine
Descripción general
Descripción
3-Chloro-D-phenylalanine is a compound with the molecular formula C9H10ClNO2 . It is also known by other names such as D-3-Chlorophenylalanine and ®-2-AMINO-3-(3-CHLOROPHENYL)PROPANOIC ACID . The molecular weight of this compound is 199.63 g/mol .
Synthesis Analysis
While specific synthesis methods for 3-Chloro-D-phenylalanine were not found in the search results, one related study discusses the stereospecificity of the S N 2 reaction, which could potentially be relevant to the synthesis of this compound .
Molecular Structure Analysis
The IUPAC name for 3-Chloro-D-phenylalanine is (2 R )-2-amino-3-(3-chlorophenyl)propanoic acid . The InChI representation is InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 . The Canonical SMILES representation is C1=CC(=CC(=C1)Cl)CC(C(=O)O)N, and the Isomeric SMILES representation is C1=CC(=CC(=C1)Cl)CC@HO)N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-D-phenylalanine include a molecular weight of 199.63 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 199.0400063 g/mol .
Aplicaciones Científicas De Investigación
Summary of the Application
3-Chloro-D-phenylalanine is used in the study of a putative aromatic amino acid ammonia-lyase gene (named Pl-pal) discovered in Photorhabdus luminescens DSM 3368 . This enzyme is a phenylalanine ammonia-lyase (PAL), which can convert L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr) to trans-cinnamic acid and p-coumaric acid, respectively .
Methods of Application
The Pl-pal gene was amplified from P. luminescens and expressed in Escherichia coli BL21 (DE3). The function of Pl-PAL was characterized by in vitro enzymatic reactions with L-Phe, L-Tyr, L-histidine (L-His), and L-tryptophan (L-Trp) .
Results or Outcomes
Under optimal conditions, Pl-PAL had a kcat/Km value of 0.52 s−1 mM−1 with L-Phe as the substrate. The Pl-pal-harboring E. coli strain was used as a whole-cell biocatalyst to produce trans-cinnamic acid from L-Phe. The overall molar conversion rate and productivity were 65.98% and 228.10 mg L−1 h−1, respectively .
2. Application in Organic Chemistry
Summary of the Application
3-Chloro-D-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives have been screened for antimicrobial and antioxidant activities .
Methods of Application
The amide derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .
Results or Outcomes
Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities. Some amide compounds act as metal chelating ligands with Fe2+ ions .
3. Application in Pharmaceutical Chemistry
Summary of the Application
3-Chloro-D-phenylalanine is used in the synthesis of fluorinated phenylalanines . These compounds have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .
Methods of Application
The review summarizes the different synthetic approaches in the literature to prepare D- or L-fluorinated phenylalanines . The focus is on published synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of D- or L-phenylalanines .
Results or Outcomes
The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
4. Application in Antimicrobial and Antioxidant Activities
Summary of the Application
3-Chloro-D-phenylalanine is used in the synthesis of amide derivatives of phenylalanine . These derivatives have been screened for antimicrobial and antioxidant activities .
Methods of Application
The amide derivatives were synthesized from phenylalanine and substituted anilines .
Results or Outcomes
Some of the compounds showed remarkable antimicrobial activities . The phenylalanine amide derivatives were also screened for antioxidant and chelating activity .
5. Application in Fluorinated Phenylalanines Synthesis
Summary of the Application
3-Chloro-D-phenylalanine is used in the synthesis of fluorinated phenylalanines . These compounds have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .
Methods of Application
The review summarizes the different synthetic approaches in the literature to prepare D- or L-fluorinated phenylalanines . The focus is on published synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of D- or L-phenylalanines .
Results or Outcomes
The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
6. Application in Antimicrobial Activities
Summary of the Application
3-Chloro-D-phenylalanine is used in the synthesis of amide derivatives of phenylalanine . These derivatives have been screened for antimicrobial activities .
Methods of Application
The amide derivatives were synthesized from phenylalanine and substituted anilines .
Results or Outcomes
Compounds with weakly electron donating group (methyl) at para position and chloro substituted compounds have remarkable antimicrobial activities .
Direcciones Futuras
Future research related to biocatalysis, including the study of compounds like 3-Chloro-D-phenylalanine, will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313081 | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-D-phenylalanine | |
CAS RN |
80126-52-9 | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



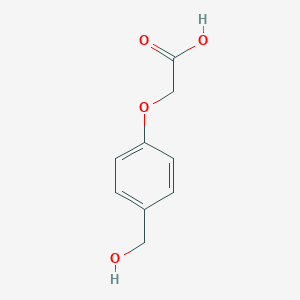
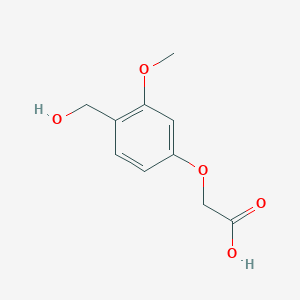
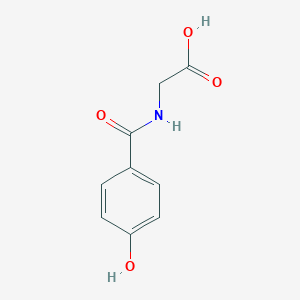
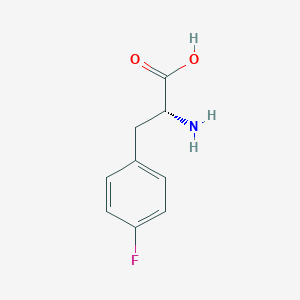
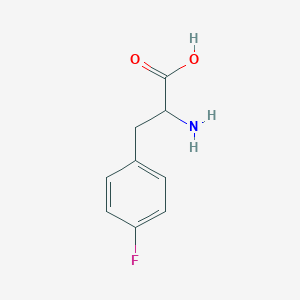
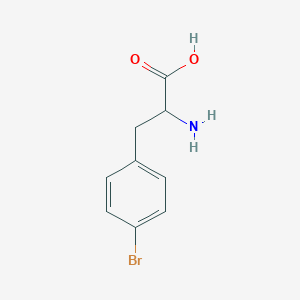
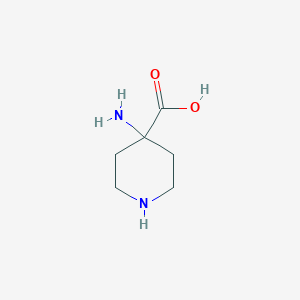
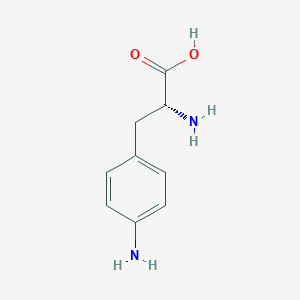
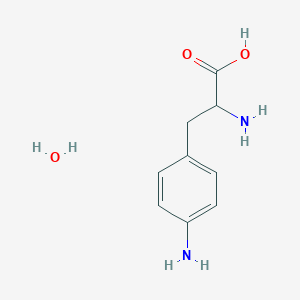
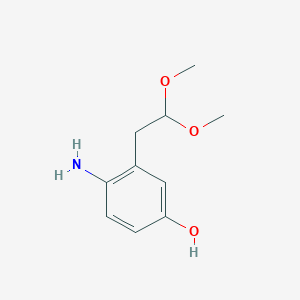
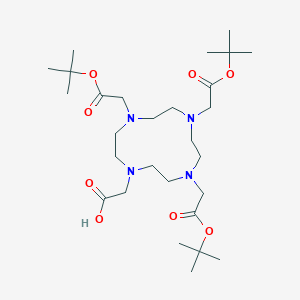
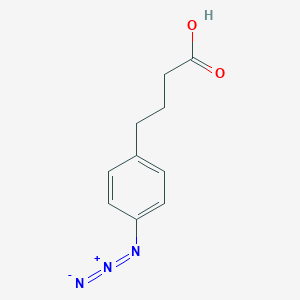
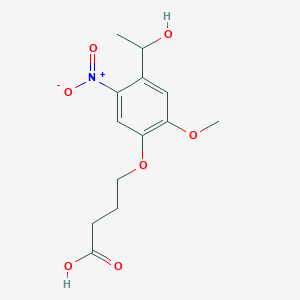
![4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid](/img/structure/B556578.png)